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PTG-0861: A Technical Whitepaper on a Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PTG-0861	
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Abstract

PTG-0861 (also known as JG-265) is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its targeted activity against HDAC6, a unique cytoplasmic deacetylase, has positioned it as a promising therapeutic candidate, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma. [1] This document provides a comprehensive technical overview of PTG-0861, detailing its target, mechanism of action, key quantitative data, and the experimental methodologies employed in its characterization.

Core Target: Histone Deacetylase 6 (HDAC6)

The primary molecular target of **PTG-0861** is Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a class IIb histone deacetylase distinguished by its predominantly cytoplasmic localization and its unique structure, which includes two catalytic domains.[3] Unlike other HDACs that primarily act on histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins involved in crucial cellular processes.[3]

Key substrates of HDAC6 include:

• α-tubulin: Deacetylation of α-tubulin by HDAC6 is critical for regulating microtubule dynamics, which in turn affects cell motility, cell division, and intracellular transport.[1]



- Heat shock protein 90 (Hsp90): HDAC6-mediated deacetylation influences the chaperone
 activity of Hsp90, impacting the stability and function of numerous client proteins involved in
 oncogenesis.[3]
- Cortactin: This protein is involved in actin cytoskeleton dynamics, and its deacetylation by HDAC6 plays a role in cell migration and invasion.

The dysregulation of HDAC6 activity has been implicated in the pathology of various cancers, including hematological malignancies, making it a compelling target for therapeutic intervention.[1]

Quantitative Data Summary

The inhibitory activity and cellular effects of **PTG-0861** have been quantified in several key experiments. The data is summarized in the table below for clear comparison.

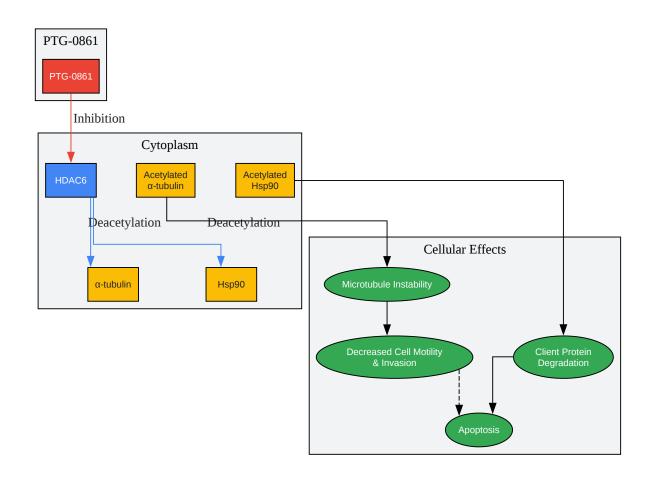
Parameter	Value	Assay Type	Cell Line(s)	Reference
HDAC6 IC50	5.92 nM	In vitro enzymatic assay	-	[1][2]
HDAC6 Cellular EC50	0.59 μΜ	Cellular Target Engagement (ELISA)	-	[2]
Selectivity	>36-fold over other HDACs	In vitro enzymatic assays	-	[2]
MV4-11 IC50	1.85 μΜ	Cytotoxicity Assay	MV4-11 (AML)	[4]
MM.1S IC50	1.9 μΜ	Cytotoxicity Assay	MM.1S (Multiple Myeloma)	[4]
RPMI 8226 IC50	4.94 μΜ	Cytotoxicity Assay	RPMI 8226 (Multiple Myeloma)	[4]

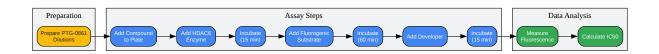


Signaling Pathway and Mechanism of Action

PTG-0861 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, primarily α -tubulin and Hsp90. The downstream consequences of this action disrupt key oncogenic pathways.







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- To cite this document: BenchChem. [PTG-0861: A Technical Whitepaper on a Selective HDAC6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581610#what-is-the-target-of-ptg-0861]

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